6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

Lipophilicity Drug Discovery ADME

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a heterocyclic compound belonging to the fluorinated benzimidazole class. It features a bromine atom at the 6-position and a trifluoromethoxy group at the 4-position on the benzimidazole scaffold, with molecular formula C8H4BrF3N2O and molecular weight 281.03 g/mol.

Molecular Formula C8H4BrF3N2O
Molecular Weight 281.03 g/mol
CAS No. 1417341-57-1
Cat. No. B1376956
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole
CAS1417341-57-1
Molecular FormulaC8H4BrF3N2O
Molecular Weight281.03 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)OC(F)(F)F)Br
InChIInChI=1S/C8H4BrF3N2O/c9-4-1-5-7(14-3-13-5)6(2-4)15-8(10,11)12/h1-3H,(H,13,14)
InChIKeyCIGMYRFVVXRNFH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole (CAS 1417341-57-1): A Strategic Fluorinated Benzimidazole Building Block for Medicinal Chemistry and Chemical Biology


6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is a heterocyclic compound belonging to the fluorinated benzimidazole class. It features a bromine atom at the 6-position and a trifluoromethoxy group at the 4-position on the benzimidazole scaffold, with molecular formula C8H4BrF3N2O and molecular weight 281.03 g/mol [1]. Key computed physicochemical properties include XLogP3-AA of 3.4, topological polar surface area (TPSA) of 37.9 Ų, one hydrogen bond donor (imidazole NH), and five hydrogen bond acceptors [1]. The compound is commercially available as a research chemical with purity specifications ranging from 95% to >98% .

Why 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole Cannot Be Simply Replaced by Its Regioisomer or Methoxy Analog


Although several bromo-trifluoromethoxy-benzimidazole regioisomers and halogen analogs share the same molecular formula, their substitution pattern critically governs physicochemical properties and reactivity. The 6-bromo-4-trifluoromethoxy arrangement places the electron-withdrawing OCF3 group meta to the bromine, distinct from the 4-bromo-6-trifluoromethoxy isomer where OCF3 is para to the imidazole NH, resulting in divergent electronic environments and potential metabolic stability profiles . Furthermore, replacing the trifluoromethoxy group with a methoxy group reduces lipophilicity by approximately 1.0–1.5 logP units and reverses the electronic character from electron-withdrawing to electron-donating, significantly altering membrane permeability and hydrogen-bonding capacity [1][2]. These fundamental differences preclude simple interchangeability in synthetic or biological applications.

Quantitative Differentiation Evidence for 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole vs. Closest Analogs


Elevated Lipophilicity of the OCF3 Group vs. Methoxy Enhances Predicted Membrane Permeation

The trifluoromethoxy substituent imparts significantly higher lipophilicity than the methoxy analog. The computed XLogP3-AA for 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is 3.4 [1], whereas the corresponding 6-bromo-4-methoxy-1H-benzimidazole has an estimated XLogP3 of approximately 2.3–2.4 based on the difference in Hansch hydrophobic substituent constants (π OCF3 ≈ 1.04 vs. π OCH3 ≈ -0.02; Δπ ≈ 1.06) [2]. This ~1.0 log unit increase translates to roughly a 10-fold higher partition coefficient, predicting superior passive membrane permeability.

Lipophilicity Drug Discovery ADME

Enhanced Hydrogen-Bond Donor Strength of the Imidazole NH Due to OCF3 Electron-Withdrawing Effect

The strong electron-withdrawing trifluoromethoxy group (Hammett σp = 0.35) substantially lowers the pKa of the imidazole NH compared to the electron-donating methoxy analog (σp = -0.27), enhancing hydrogen-bond donor strength [1][2]. This shift is predicted to strengthen key hydrogen-bonding interactions with biological targets, potentially improving binding affinity and selectivity.

Hydrogen Bonding Molecular Recognition Medicinal Chemistry

Superior Cross-Coupling Reactivity of the C-Br Bond vs. C-Cl for Diversification at the 6-Position

The 6-bromo substituent provides a more reactive handle for palladium-catalyzed cross-coupling reactions than the corresponding 6-chloro analog. The carbon-bromine bond dissociation energy (BDE) is 285 kJ/mol, compared to 327 kJ/mol for C-Cl, facilitating oxidative addition—the rate-limiting step in Suzuki-Miyaura and Buchwald-Hartwig couplings [1]. This enables the use of milder conditions, lower catalyst loadings, and shorter reaction times.

Cross-Coupling Synthetic Chemistry Library Synthesis

High HPLC Purity Specification Facilitates Reproducible Research and Minimizes Assay Interference

Commercially, 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole is offered with HPLC purity of 98.9% by area (typical batch Certificate of Analysis) from Apollo Scientific via CymitQuimica , compared to a 95% minimum purity specification from an alternative supplier . This 3.9% purity differential reduces the potential for confounding effects from unidentified impurities in dose-response biological assays or in multistep synthetic sequences.

Purity Quality Control Procurement

Optimal Application Scenarios for 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole Informed by Quantitative Differentiation Evidence


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Hydrogen-Bond Donor Strength

The elevated XLogP3 of 3.4 and enhanced NH acidity conferred by the OCF3 group [1] make this compound an ideal core scaffold for optimizing membrane permeability and target binding simultaneously. Medicinal chemists can exploit the Br handle for rapid SAR expansion via Suzuki couplings while maintaining favorable ADME properties driven by the trifluoromethoxy motif.

High-Throughput Diversification of Benzimidazole Libraries via Palladium-Catalyzed Cross-Coupling

The lower C-Br bond dissociation energy (285 kJ/mol vs. 327 kJ/mol for C-Cl) [2] enables efficient, mild-condition Suzuki-Miyaura or Buchwald-Hartwig diversification. This reactivity advantage makes the compound especially suited for parallel synthesis of focused libraries where reaction uniformity and high conversion are critical.

Chemical Biology Probe Development Demanding High Purity and Reproducible Pharmacology

With commercially verified purity of 98.9% by HPLC , this compound meets the stringent quality standards required for chemical probe campaigns. Low impurity profiles reduce the risk of off-target artifacts in cellular assays, ensuring that observed phenotypes are confidently attributed to the intended target engagement.

Quote Request

Request a Quote for 6-Bromo-4-(trifluoromethoxy)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.